molecular formula C16H12F2N4O B278930 N-(2,5-difluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

N-(2,5-difluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No. B278930
M. Wt: 314.29 g/mol
InChI Key: AYSQRWVHPHCERS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-difluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as DFTC, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.

Mechanism of Action

N-(2,5-difluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide exerts its biological activity through the inhibition of several enzymes, including cyclooxygenase-2 (COX-2), which plays a crucial role in the inflammatory response, and monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. N-(2,5-difluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide also acts as a potent inhibitor of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
N-(2,5-difluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to exhibit potent anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo models. Specifically, N-(2,5-difluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to inhibit the production of inflammatory cytokines, reduce the proliferation of cancer cells, and protect neurons from oxidative stress-induced cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,5-difluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide for lab experiments is its high potency and selectivity towards its target enzymes. However, one of the main limitations of using N-(2,5-difluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide in lab experiments is its low solubility in aqueous solutions, which may limit its bioavailability and efficacy.

Future Directions

Future research on N-(2,5-difluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide should focus on identifying its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, further studies should investigate the pharmacokinetics and pharmacodynamics of N-(2,5-difluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, as well as its safety and toxicity profile in vivo. Finally, the development of novel formulations and delivery methods that improve the solubility and bioavailability of N-(2,5-difluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide should also be explored.
Conclusion
In conclusion, N-(2,5-difluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a promising chemical compound that has shown significant potential in various scientific research fields. Its potent biological activity and selectivity towards its target enzymes make it a valuable tool for drug discovery and disease research. However, further studies are needed to fully understand its mechanism of action, therapeutic potential, and safety profile.

Synthesis Methods

N-(2,5-difluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can be synthesized through a multi-step reaction process involving the reaction of 2,5-difluoroaniline with 4-methylbenzoyl chloride, followed by the reaction of the resulting intermediate with sodium azide and acetic anhydride. The final product is obtained through the reaction of the resulting intermediate with carboxylic acid.

Scientific Research Applications

N-(2,5-difluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential applications in various fields, including drug discovery, cancer research, and neuroscience. In drug discovery, N-(2,5-difluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has shown promising results as a potential anti-cancer agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

N-(2,5-difluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Molecular Formula

C16H12F2N4O

Molecular Weight

314.29 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C16H12F2N4O/c1-10-2-5-12(6-3-10)22-9-19-15(21-22)16(23)20-14-8-11(17)4-7-13(14)18/h2-9H,1H3,(H,20,23)

InChI Key

AYSQRWVHPHCERS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=C(C=CC(=C3)F)F

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=C(C=CC(=C3)F)F

Origin of Product

United States

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